molecular formula C15H11F2N3O4S B3414411 (E)-methyl 2-(4,6-difluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 946334-46-9

(E)-methyl 2-(4,6-difluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B3414411
CAS No.: 946334-46-9
M. Wt: 367.3 g/mol
InChI Key: VHLJGQZCHIJJPI-UHFFFAOYSA-N
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Description

The compound (E)-methyl 2-(4,6-difluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate features a benzo[d]thiazole core substituted with fluorine atoms at positions 4 and 5. The imino group is linked to a 3-methylisoxazole-5-carbonyl moiety, while the acetate ester at position 2 adopts an (E)-configuration. This structure combines halogenation, heterocyclic diversity, and ester functionality, which are critical in medicinal and agrochemical applications. While direct synthesis data for this compound are unavailable in the provided evidence, analogous synthetic routes involve coupling reactions (e.g., hydrazide intermediates with esterification steps) .

Properties

IUPAC Name

methyl 2-[4,6-difluoro-2-(3-methyl-1,2-oxazole-5-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O4S/c1-7-3-10(24-19-7)14(22)18-15-20(6-12(21)23-2)13-9(17)4-8(16)5-11(13)25-15/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLJGQZCHIJJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological implications compared to related compounds:

Compound Name (Reference) Benzothiazole Substituents Carbonyl/Imino Group Ester Group Key Findings
Target Compound 4,6-Difluoro 3-Methylisoxazole-5-carbonyl imino Methyl Fluorine's electronegativity may enhance binding vs. bulkier halogens
Compound 2j 4,6-Dichloro 2,4-Dichlorobenzoyl imino Methyl Di-halogenation increases inhibitory potency (most potent in its series)
Ethyl 2-[(Trifluoroacetyl)Imino]Pyridin-1(2H)-Yl Acetate None (pyridine core) Trifluoroacetyl imino Ethyl Demonstrates synthetic utility of imino-ester derivatives
Benzyl 2-(2-Oxobenzo[d]Thiazol-3(2H)-Yl)Acetate None None (oxo group) Benzyl Highlights ester group stability in recrystallization processes

Impact of Halogenation

  • Fluorine vs. Chlorine : The target compound’s 4,6-difluoro substitution likely offers improved metabolic stability and electronic effects compared to 4,6-dichloro derivatives (e.g., Compound 2j). Chlorine’s bulkiness may enhance steric interactions in binding pockets, while fluorine’s small size and high electronegativity optimize ligand-receptor interactions .
  • Positional Effects : Halogen placement on the benzothiazole ring influences bioactivity. For example, dichloro substitution at both benzothiazole and benzoyl rings in Compound 2j maximizes inhibitory effects, suggesting that strategic halogen positioning in the target compound could further enhance efficacy .

Role of the Isoxazole Moiety

The 3-methylisoxazole-5-carbonyl group in the target compound distinguishes it from analogs with benzoyl (e.g., Compound 2j) or trifluoroacetyl groups .

Ester Group Variations

  • Methyl vs. Ethyl/Benzyl Esters : Methyl esters (as in the target compound and Compound 2j) typically exhibit higher hydrolytic stability and bioavailability compared to ethyl or benzyl esters . For instance, benzyl esters require harsher conditions for cleavage, as seen in synthesis protocols .

Research Findings and Implications

  • Fluorination may require specialized reagents (e.g., Selectfluor®) or halogen-exchange reactions.
  • Biological Activity : Though direct data are absent, the structural features align with trends observed in Compound 2j, where halogenation and ester groups synergistically enhance activity. The isoxazole moiety may further modulate target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-methyl 2-(4,6-difluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Reactant of Route 2
Reactant of Route 2
(E)-methyl 2-(4,6-difluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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